molecular formula C11H12O3 B11765201 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

Cat. No.: B11765201
M. Wt: 192.21 g/mol
InChI Key: UPDYTWGHHILOSI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is an organic compound with the molecular formula C11H12O3 It belongs to the class of benzodioxines, which are characterized by a dioxine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvent and reaction temperature is crucial to minimize side reactions and maximize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.

    Reduction: 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position and an aldehyde group at the 5-position. These structural elements confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3,3-dimethyl-2H-1,4-benzodioxine-5-carbaldehyde

InChI

InChI=1S/C11H12O3/c1-11(2)7-13-9-5-3-4-8(6-12)10(9)14-11/h3-6H,7H2,1-2H3

InChI Key

UPDYTWGHHILOSI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CC=CC(=C2O1)C=O)C

Origin of Product

United States

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